molecular formula C21H23N3O4S2 B2542457 N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-41-0

N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2542457
CAS No.: 941879-41-0
M. Wt: 445.55
InChI Key: KVLFISULVXJDDS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and a methoxyphenethyl carboxamide moiety at position 3. Its synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under standard peptide coupling conditions . The compound’s structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMF) and thermal stability, as inferred from analogs with similar substituents .

Thiazole derivatives of this class are often explored for their biological activity, particularly in oncology and antimicrobial research.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-8-10-17(11-9-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-4-5-7-18(16)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLFISULVXJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxamide group. Its structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells while sparing normal cells .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µg/mL) Mechanism of Action
A549< 10Inhibition of tubulin polymerization
MCF-71.14Induction of apoptosis
SKOV32.41Disruption of microtubule dynamics

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies

  • Study on MCF-7 Cells :
    A study focusing on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The IC50 value was determined to be 1.14 µg/mL, indicating a strong inhibitory effect on cell viability .
  • In Vivo Studies :
    In vivo experiments using xenograft models have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues treated with the compound, corroborating in vitro findings .

Safety and Toxicity Profile

While the compound shows promising anticancer activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate a low cytotoxicity against normal cells at concentrations effective against cancer cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
N-(2-Methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide 2-(4-methylphenylsulfonamido), 5-(2-methoxyphenethylcarboxamide) Not reported Not reported Likely NH (3180 cm⁻¹), C=O (1719 cm⁻¹) in IR; δ 1.29–4.35 ppm (ethyl groups) in ¹H NMR
Compound 20 (Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate) Hydrazinyl-thiazole, ethyl ester 334–335 45 NH (3180 cm⁻¹), C=O (1719 cm⁻¹) in IR; δ 1.29–4.35 ppm (ethyl) in ¹H NMR
Compound 3k (N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) 2-(2-propyl-4-pyridinyl), 5-(3-methoxyphenylcarboxamide) Not reported Not reported Not reported; demonstrated antiangiogenic activity (comparable to Vandetanib)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-nitrothiophene-carboxamide, trifluoromethylphenyl Not reported 42 Molecular formula C₁₆H₁₀F₃N₃O₄S₂; LCMS purity 42%
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide 2-(benzylamino), 5-(2-methoxybenzylcarboxamide) Not reported Not reported Molecular formula C₂₀H₂₁N₃O₂S; molar mass 367.46

Anticancer Activity

  • Compound 7b (thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells .
  • Compound 11 (thiazole derivative): IC₅₀ = 1.98 ± 1.22 µg/mL against HepG-2 cells .
  • Compound 3k : Inhibited tumor growth in vivo (30 mg/kg/day) via antiangiogenic pathways, outperforming Vandetanib in HUVEC migration assays .

Antibacterial Activity

  • Nitrothiophene carboxamides : Narrow-spectrum antibacterial activity; molecular dynamics simulations suggest binding to bacterial efflux pumps .

Key SAR Insights

Sulfonamide Substitution : The 4-methylphenylsulfonamido group enhances thermal stability and hydrogen-bonding capacity, as seen in analogs with high melting points (>300°C) .

Carboxamide Side Chain : Methoxyphenethyl groups improve lipophilicity and membrane permeability compared to simpler aryl substituents .

Heterocyclic Modifications : Pyridinyl or thiophenyl substituents at position 2 correlate with improved biological activity (e.g., compound 3k’s antiangiogenic potency) .

Mechanistic and Pharmacological Comparisons

  • Antiangiogenic Analogs : Compound 3k suppresses VEGF-induced angiogenesis, likely via kinase inhibition , whereas nitrothiophene derivatives target bacterial membranes .
  • Cytotoxic Analogs: Thiadiazole-thiazole hybrids (e.g., compound 7b) induce apoptosis via mitochondrial pathways, as inferred from structural similarities to known pro-apoptotic agents .

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